2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, methyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. The process may start with the preparation of key intermediates such as 3-chloro-4-methylaniline and 5-methyl-2-(methylsulfanyl)thiophene. These intermediates are then subjected to various condensation and cyclization reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions including:
Oxidation: The thienyl and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-chlorophenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-1-(4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
The uniqueness of 2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H26ClN3OS2 |
---|---|
Molecular Weight |
484.1 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H26ClN3OS2/c1-13-6-7-15(9-18(13)26)29-19-10-25(3,4)11-20(30)22(19)21(17(12-27)23(29)28)16-8-14(2)32-24(16)31-5/h6-9,21H,10-11,28H2,1-5H3 |
InChI Key |
IETILPATYLHDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)SC)C(=O)CC(C3)(C)C)Cl |
Origin of Product |
United States |
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